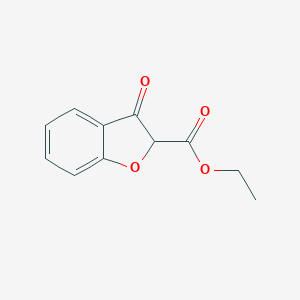

1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate, also known as MEMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMA is a colorless liquid with a distinct odor and is used in the synthesis of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate is still not fully understood. It is believed that 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can form covalent bonds with various nucleophiles, such as amino acids, DNA bases, and sulfhydryl groups. This can lead to the modification of biomolecules and affect their function. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can also interact with cell membranes and disrupt their structure and function.

Biochemical and Physiological Effects

1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate has been shown to have cytotoxic and genotoxic effects in various cell lines. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can induce cell death through apoptosis and necrosis pathways. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can also cause DNA damage, including strand breaks and base modifications. In animal studies, 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate has been shown to cause liver and kidney damage, as well as reproductive toxicity. However, the exact mechanisms underlying these effects are still unclear and require further investigation.

Advantages and Limitations for Lab Experiments

1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate has several advantages for lab experiments, including its high purity, stability, and reactivity. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can be easily incorporated into various polymer systems and can provide unique properties. However, 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can be hazardous to handle and requires proper safety precautions. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can also be expensive and may not be readily available in some regions.

Future Directions

There are several future directions for 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate research, including:

1. Investigation of the mechanism of action of 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate and its interactions with biomolecules.

2. Development of 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate-containing materials with improved properties, such as biocompatibility and biodegradability.

3. Exploration of 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate as a potential drug delivery system for various therapeutics.

4. Investigation of the toxicological effects of 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate and its potential environmental impact.

5. Development of new synthesis methods for 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate with improved yields and efficiency.

Conclusion

In conclusion, 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate is a chemical compound with significant potential in various fields, including polymer chemistry, materials science, and biomedical engineering. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can be synthesized through a two-step process and has unique properties that can be used to develop novel materials. However, 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can also have cytotoxic and genotoxic effects and requires proper safety precautions. Further research is needed to fully understand the mechanism of action of 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate and its potential applications.

Synthesis Methods

1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can be synthesized through a two-step process involving the epoxidation of 4-methyl-1-pentene followed by the reaction of the resulting epoxide with acetic acid. The epoxidation reaction can be carried out using various oxidizing agents, such as m-chloroperbenzoic acid, hydrogen peroxide, and tert-butyl hydroperoxide. The reaction conditions, including temperature, pressure, and catalysts, can be optimized to achieve high yields and purity.

Scientific Research Applications

1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate has been extensively studied for its potential applications in various fields, including polymer chemistry, materials science, and biomedical engineering. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can be used as a monomer to synthesize polymers with unique properties, such as high glass transition temperature, good adhesion, and low shrinkage. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate-containing polymers can be used in coatings, adhesives, and composites. 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate can also be used as a crosslinking agent for epoxy resins, providing improved mechanical properties and thermal stability. In biomedical engineering, 1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate-containing hydrogels have shown promising results as drug delivery systems and tissue engineering scaffolds.

properties

CAS RN |

10378-82-2 |

|---|---|

Product Name |

1-(3,4-Epoxy-4-methylhexyl)-1-methylallyl acetate |

Molecular Formula |

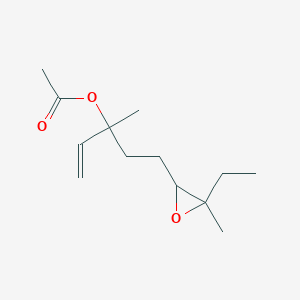

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

[5-(3-ethyl-3-methyloxiran-2-yl)-3-methylpent-1-en-3-yl] acetate |

InChI |

InChI=1S/C13H22O3/c1-6-12(4,15-10(3)14)9-8-11-13(5,7-2)16-11/h6,11H,1,7-9H2,2-5H3 |

InChI Key |

ZQIIAKHOIHRGSM-UHFFFAOYSA-N |

SMILES |

CCC1(C(O1)CCC(C)(C=C)OC(=O)C)C |

Canonical SMILES |

CCC1(C(O1)CCC(C)(C=C)OC(=O)C)C |

Other CAS RN |

10378-82-2 1044-90-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)